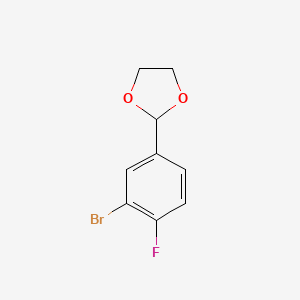

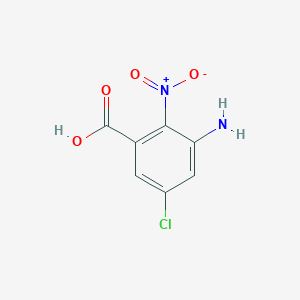

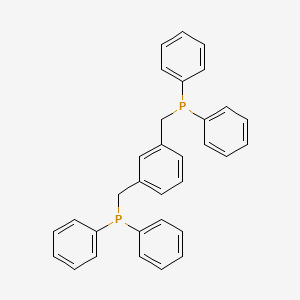

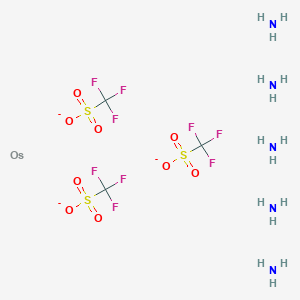

![molecular formula C10H6N4O3 B1599707 [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- CAS No. 150454-82-3](/img/structure/B1599707.png)

[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo-

説明

“[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo-” is a compound that belongs to the class of triazoloquinoxalines . Triazoloquinoxalines are relevant structural templates in both natural and synthetic biologically active compounds . They have been explored for their potential as antiviral and antimicrobial agents .

Synthesis Analysis

The synthesis of [1,2,4]triazoloquinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazoloquinoxaline-1-amine with different amines and triazole-2-thiol . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality has been reported .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- primarily involve its synthesis. The new compounds were synthesized via aromatic nucleophilic substitution .科学的研究の応用

1. Antiviral and Antimicrobial Activities

- Application : This compound has been synthesized as a potential antiviral and antimicrobial agent .

- Method : The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

- Results : Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity . In vitro antimicrobial screening against different pathogenic organisms using agar diffusion method demonstrated that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .

2. Anticancer Activities

- Application : This compound has been designed, synthesized and evaluated against HepG2, HCT-116 and MCF-7 cells .

- Method : Molecular docking studies were performed to investigate the binding modes of the proposed compounds with the DNA active site .

- Results : MCF-7 was found to be the most sensitive cell line to the influence of the new derivatives . In particular, compound 12d was found to be the most potent derivative of all the tested compounds against the three HepG2, HCT116 and MCF-7 cancer cell lines, with IC 50 = 22.08 ± 2.1, 27.13 ± 2.2 and 17.12 ± 1.5 μM, respectively .

3. AMPA Receptor Antagonists

- Application : This compound has been synthesized as a potential antagonist for the AMPA receptor .

- Method : The compound was likely tested in vitro using cell lines that express the AMPA receptor .

- Results : The specific results of this study are not available, but typically, the effectiveness of a compound as a receptor antagonist is measured by its ability to inhibit the receptor’s function .

4. Fatty Acid-Binding Proteins (FABPs) Inhibitors

- Application : This compound has been recognized as a potential therapeutic target for disorders such as dyslipidemia, coronary heart disease, and diabetes .

- Method : The compound was likely tested in vitro using cell lines that express FABP4 and FABP5 .

- Results : The specific results of this study are not available, but typically, the effectiveness of a compound as an inhibitor is measured by its ability to reduce the activity of the target protein .

5. DNA Intercalation Activities

- Application : This compound has been designed, synthesized and evaluated for its DNA intercalation activities as anticancer agents .

- Method : Molecular docking studies were performed to investigate the binding modes of the proposed compounds with the DNA active site .

- Results : The specific results of this study are not available, but typically, the effectiveness of a compound as a DNA intercalator is measured by its ability to insert between the base pairs of the DNA helix .

6. Anti-Convulsant Activity

- Application : This compound has been recognized for its potential anti-convulsant activity .

- Method : The compound was likely tested in vitro using cell lines that express specific receptors involved in seizure activity .

- Results : The specific results of this study are not available, but typically, the effectiveness of a compound as an anti-convulsant is measured by its ability to reduce or prevent seizure activity .

将来の方向性

The triazoloquinoxaline scaffold is considered a versatile moiety and an important structural template for the design and synthesis of novel biologically relevant compounds . Future research could focus on the development of versatile and potentially eco-friendly synthetic protocols . Further optimization of the retrieved hit compounds for antimicrobial activity is also suggested .

特性

IUPAC Name |

4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O3/c15-9-8-12-7(10(16)17)13-14(8)6-4-2-1-3-5(6)11-9/h1-4H,(H,11,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSGNONSJATCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=NC(=NN23)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437551 | |

| Record name | 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- | |

CAS RN |

150454-82-3 | |

| Record name | 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

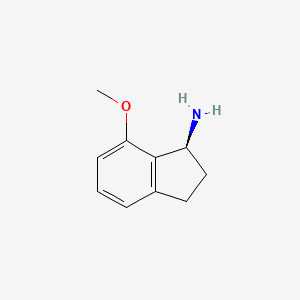

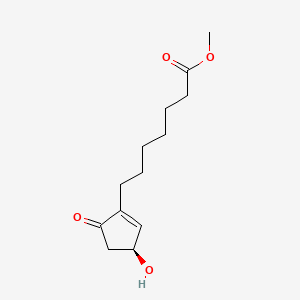

![2-[(E)-2-phenylethenyl]pyridin-3-amine](/img/structure/B1599641.png)